Cas no 860765-00-0 (4-IODO-PIPERIDINE)

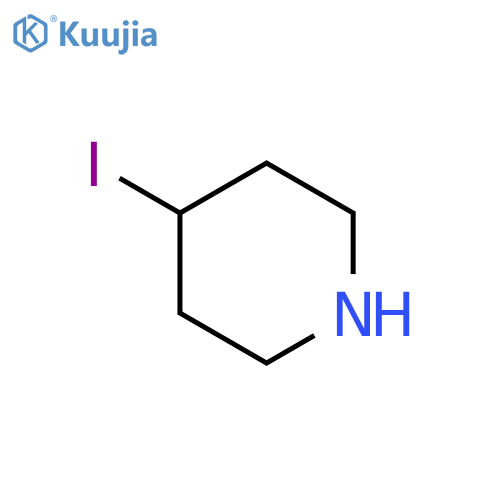

4-IODO-PIPERIDINE structure

商品名:4-IODO-PIPERIDINE

4-IODO-PIPERIDINE 化学的及び物理的性質

名前と識別子

-

- 4-IODO-PIPERIDINE

- 4-iodopiperidine

- DTXSID90611265

- 860765-00-0

- 7-AZATRYPTOPHANMONOHYDRATE

- FT-0756182

- AM101380

- AKOS015897947

- 4-piperidinyl iodide

- EN300-6978867

- SCHEMBL807385

- DA-17179

-

- インチ: InChI=1S/C5H10IN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2

- InChIKey: FGQSHUZAYIVLMB-UHFFFAOYSA-N

- ほほえんだ: C1CNCCC1I

計算された属性

- せいみつぶんしりょう: 210.98580g/mol

- どういたいしつりょう: 210.98580g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 50

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 1.74

- ふってん: 212℃

- フラッシュポイント: 82℃

4-IODO-PIPERIDINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6978867-10.0g |

4-iodopiperidine |

860765-00-0 | 10g |

$610.0 | 2023-05-29 | ||

| Enamine | EN300-6978867-5.0g |

4-iodopiperidine |

860765-00-0 | 5g |

$371.0 | 2023-05-29 | ||

| Enamine | EN300-6978867-0.25g |

4-iodopiperidine |

860765-00-0 | 0.25g |

$120.0 | 2023-05-29 | ||

| Enamine | EN300-6978867-0.5g |

4-iodopiperidine |

860765-00-0 | 0.5g |

$125.0 | 2023-05-29 | ||

| Enamine | EN300-6978867-0.1g |

4-iodopiperidine |

860765-00-0 | 0.1g |

$114.0 | 2023-05-29 | ||

| Enamine | EN300-6978867-1.0g |

4-iodopiperidine |

860765-00-0 | 1g |

$130.0 | 2023-05-29 | ||

| Enamine | EN300-6978867-0.05g |

4-iodopiperidine |

860765-00-0 | 0.05g |

$109.0 | 2023-05-29 | ||

| Enamine | EN300-6978867-2.5g |

4-iodopiperidine |

860765-00-0 | 2.5g |

$220.0 | 2023-05-29 |

4-IODO-PIPERIDINE 関連文献

-

Jiawen Yin,Xiao Zhang,Lulu Zhao,Mengqi Luo,Lin Guo,Chao Yang,Wujiong Xia Org. Chem. Front. 2023 10 4679

-

Manuel Guisán-Ceinos,Francisco Tato,Elena Bu?uel,Paloma Calle,Diego J. Cárdenas Chem. Sci. 2013 4 1098

-

Anirban Maity,Armido Studer Chem. Sci. 2023 14 7675

-

Ning Ye,Bin Wu,Kangming Zhao,Xiaobin Ge,Yu Zheng,Xiaodong Shen,Lei Shi,Margery Cortes-Clerget,Morgan Louis Regnier,Michael Parmentier,Fabrice Gallou Chem. Commun. 2021 57 7629

860765-00-0 (4-IODO-PIPERIDINE) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬